Product packaging for Oleanolic acid hydrate(Cat. No.:)

Oleanolic acid hydrate

Cat. No.: B8003703
M. Wt: 474.7 g/mol
InChI Key: GCHXFNUDFIZZHJ-RLFONNADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic Acid Hydrate is a high-purity, pentacyclic triterpenoid compound supplied for scientific research and development. This compound is recognized for its wide spectrum of biological activities, making it a valuable reference standard and investigational tool in pharmacological studies. Its primary research applications include investigation into antioxidant, anticancer, anti-diabetic, and anti-inflammatory mechanisms . As a natural antioxidant, Oleanolic Acid plays a significant role in neutralizing reactive oxygen species (ROS), which contribute to the oxidative stress responsible for the development of many diseases . Research indicates it can exhibit a dual role in cellular models: acting as an antioxidant in normal cells to protect against DNA damage, while displaying pro-oxidant effects in highly invasive cancer cells like MDA-MB-231, potentially triggering apoptosis . Studies highlight its potent therapeutic potential in metabolic research, with evidence suggesting its ability to preserve pancreatic beta-cell function and enhance insulin responsiveness, positioning it as a promising anti-diabetic agent . Furthermore, its cytotoxic effects have been demonstrated on various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer), with efficacy comparable to some conventional chemotherapeutic agents . Despite its promising activities, Oleanolic Acid is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, characterized by low aqueous solubility and bioavailability . Ongoing research focuses on overcoming these limitations through advanced formulation strategies, such as encapsulation in solid lipid nanoparticles (SLNs), which have been shown to significantly enhance its solubility and in vitro drug release profile . Researchers are advised that this product is for laboratory research use only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment, as the compound may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O4 B8003703 Oleanolic acid hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20-,21-,22+,23-,27-,28+,29+,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXFNUDFIZZHJ-RLFONNADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Oleanolic Acid Extraction and Purification

Comparative Analysis of Extraction Techniques

The choice between conventional and modern extraction techniques for oleanolic acid depends on several factors, including the desired yield, purity, processing time, solvent consumption, and environmental impact. While conventional methods are often characterized by their simplicity and low equipment cost, they can be time-consuming and require large volumes of organic solvents. Current time information in منطقة الظفرة, AE. In contrast, modern techniques offer significant improvements in efficiency and sustainability, often leading to higher yields in shorter times with reduced solvent use.

Conventional Solvent-Based Methods

Conventional methods rely on the solvent's ability to permeate the plant cell matrix and solubilize the target compounds. Current time information in منطقة الظفرة, AE. These techniques, including maceration, heat reflux, and Soxhlet extraction, have been widely used for isolating oleanolic acid. nih.gov

Maceration is a solid-liquid extraction technique where the plant material is soaked in a solvent for a specified period, allowing for the diffusion of oleanolic acid into the solvent. The process is governed by the principle of mass transfer, where the concentration gradient between the plant material and the solvent drives the extraction.

Optimization of maceration is crucial for maximizing the yield of oleanolic acid. Key parameters that are often adjusted include:

Solvent Type: The polarity of the solvent plays a significant role. Medium-polar solvents are generally preferred for oleanolic acid. Ethanol (B145695), particularly aqueous ethanol solutions (70–95%), has demonstrated high extraction efficiency. Current time information in منطقة الظفرة, AE. The water content in the ethanol can increase the swelling of the plant matrix, reduce solvent viscosity, and improve mass transport. Current time information in منطقة الظفرة, AE.

Temperature: While maceration is often performed at room temperature, elevated temperatures can enhance the solubility and diffusion rate of oleanolic acid. However, care must be taken to avoid the degradation of thermolabile compounds. Current time information in منطقة الظفرة, AE.

Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient and improve extraction efficiency, though optimal ratios vary depending on the plant source. Ratios in the range of 20:1 to 25:1 have been found to be effective. Current time information in منطقة الظفرة, AE.

Extraction Time: The duration of maceration is critical to ensure maximum recovery. Studies have evaluated extraction times ranging from several hours to days to determine the point of equilibrium. mdpi.com

One study demonstrated that maceration with 95% ethanol at room temperature could recover 90% of the oleanolic acid content from olive leaves in a single stage. Current time information in منطقة الظفرة, AE.

Heat reflux extraction (HRE) and Soxhlet extraction are two common methods that utilize heat to increase extraction efficiency.

Heat Reflux Extraction (HRE) involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. This continuous process at an elevated temperature enhances the solubility and diffusion of oleanolic acid. Research on Ligustrum lucidum found that the yields of oleanolic acid were relatively stable between 40 to 70 °C, suggesting an equilibrium of desorption and solubility is reached at 40 °C. Current time information in منطقة الظفرة, AE.

Soxhlet Extraction is a continuous extraction method where fresh, hot solvent is repeatedly passed over the plant material held in a thimble. This technique is often considered more efficient than simple maceration or heat reflux because the material is constantly exposed to fresh solvent, maintaining a high concentration gradient. researchgate.net However, it is also known to be time- and solvent-intensive. researchgate.net One study comparing methods found Soxhlet extraction to yield a higher recovery of triterpenes than sonication. researchgate.net Conversely, another study noted that a heat reflux condenser was the most efficient method, with Soxhlet extraction performing slightly less effectively. nih.gov The prolonged exposure to high temperatures in both HRE and Soxhlet extraction can pose a risk of degrading heat-sensitive compounds. Current time information in منطقة الظفرة, AE.

Table 1: Comparison of Conventional Extraction Methods for Oleanolic Acid
MethodPrincipleKey Optimization ParametersAdvantagesDisadvantages
MacerationSoaking plant material in a solvent to allow for passive diffusion of the target compound. mdpi.comSolvent type and concentration, temperature, solvent-to-solid ratio, extraction time. Current time information in منطقة الظفرة, AE.Simple, low equipment cost.Can be time-consuming, may result in lower yields compared to other methods. mdpi.com
Heat Reflux Extraction (HRE)Boiling a solvent with the plant material and condensing the vapor back into the mixture to enhance extraction. Current time information in منطقة الظفرة, AE.Solvent type, temperature, extraction time. Current time information in منطقة الظفرة, AE.Faster than maceration due to elevated temperature.Requires heating, potential for degradation of thermolabile compounds. Current time information in منطقة الظفرة, AE.
Soxhlet ExtractionContinuous washing of the plant material with fresh, hot solvent. researchgate.netSolvent type, cycle time, total extraction time. magtechjournal.comOften more efficient than maceration or HRE due to continuous fresh solvent exposure. researchgate.netTime-consuming, high solvent consumption, prolonged heat exposure. Current time information in منطقة الظفرة, AE.researchgate.net

Modern Enhanced Extraction Approaches

To overcome the limitations of conventional methods, several modern extraction techniques have been developed. These approaches often utilize energy sources like ultrasound or supercritical fluids to enhance the extraction process, resulting in higher efficiency and reduced environmental impact.

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced penetration of the solvent into the plant matrix. nih.gov This phenomenon accelerates mass transfer and significantly reduces extraction time and temperature. scirp.org

Optimized UAE protocols for oleanolic acid have been developed for various plant sources. Key parameters include:

Ultrasonic Power/Amplitude: Higher power can increase cavitation and improve extraction, but excessive power may degrade the target compound. scirp.org

Frequency: Different frequencies can affect the efficiency of cell wall disruption.

Extraction Time: UAE significantly shortens the required extraction time, often to just a few minutes. scirp.orgbbe.or.kr

Temperature: UAE can be performed at lower temperatures than HRE or Soxhlet, which is beneficial for preserving thermosensitive compounds. jmcs.org.mx

Solvent: Similar to conventional methods, aqueous ethanol is a commonly used and effective solvent. researchgate.net

Liquid-to-Solid Ratio: This ratio affects the efficiency of ultrasonic wave transmission and mass transfer. jmcs.org.mx

A study on Ligustrum lucidum identified optimal UAE conditions as 95% ethanol, a liquid-to-solid ratio of 1:20, and an extraction time of 10 minutes at 40°C, yielding 6.3 ± 0.25 mg/g of oleanolic acid. researchgate.net Another study using an ionic liquid-based UAE on grape seeds achieved a yield of 13.4 mg/g under optimized conditions. scirp.org

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. nisargabiotech.com Supercritical CO₂ (SC-CO₂) is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. nih.gov

The solvating power of SC-CO₂ can be tuned by adjusting the pressure and temperature. nisargabiotech.com Since CO₂ is nonpolar, its ability to extract slightly polar compounds like oleanolic acid is limited. Therefore, a polar co-solvent, or modifier, such as ethanol is often added to the SC-CO₂ to increase its polarity and enhance the extraction yield. mdpi.com

Applications of SFE for oleanolic acid extraction have been explored for various materials, including grape pomace and Fructus Ligustri Lucidi. magtechjournal.comscispace.com Key parameters for optimization include:

Pressure: Higher pressure generally increases the density and solvating power of the SC-CO₂. nisargabiotech.com

Temperature: Temperature has a dual effect; it can increase the vapor pressure of the solute but decrease the solvent density. nisargabiotech.com

Co-solvent: The type and concentration of the co-solvent (e.g., ethanol) are critical for extracting polar compounds. mdpi.com

Flow Rate: The flow rate of the supercritical fluid affects the residence time and extraction kinetics.

In one study, the SFE of oleanolic acid from grape pomace was significantly improved by using ethanol as a modifier, increasing the yield ratio (SFE vs. solid-liquid extraction) from 1/5 to 1/3. researchgate.net Another investigation found that optimal SFE conditions for Fructus Ligustri Lucidi involved a pressure of 18 MPa, a temperature of 60°C, and the use of 95% ethanol as an entrainer, which extracted 87.4% of the available oleanolic acid. magtechjournal.com

Table 2: Comparison of Modern Extraction Methods for Oleanolic Acid
MethodPrincipleKey Optimization ParametersAdvantagesDisadvantages
Ultrasonic-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govUltrasonic power, frequency, time, temperature, solvent, liquid-to-solid ratio. scirp.orgjmcs.org.mxReduced extraction time and solvent consumption, higher efficiency, suitable for thermolabile compounds. scirp.orgbbe.or.krPotential for degradation at high power, equipment cost.
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO₂) as a tunable and clean solvent. nih.govPressure, temperature, co-solvent type and concentration, flow rate. mdpi.comnisargabiotech.com"Green" and environmentally friendly, high selectivity, solvent-free extract. nih.govnih.govHigh initial equipment cost, may require a co-solvent for polar compounds. researchgate.net

Optimization of Extraction Parameters

The efficient recovery of oleanolic acid from plant matrices is contingent upon the meticulous optimization of various extraction parameters. These factors significantly influence the yield and purity of the final product by affecting the solubility, mass transfer, and stability of the target compound. Key parameters that are subject to optimization include the choice of solvent, the temperature and duration of the extraction process, and the ratio of solvent to raw material.

Solvent System Rationalization

The selection of an appropriate solvent system is a critical first step in developing an effective extraction protocol for oleanolic acid. The polarity of the solvent must be well-matched with that of oleanolic acid to ensure high yields. nih.gov Ethanol and methanol (B129727) are commonly used due to their suitable polarities; however, ethanol is often preferred for applications in the food, cosmetic, and pharmaceutical industries because of its lower toxicity. nih.gov

Research has consistently shown that aqueous ethanol is a more effective solvent than absolute ethanol for extracting triterpene acids like oleanolic acid. nih.gov The presence of water in the ethanol mixture increases the swelling of the plant tissue matrix, reduces the solvent's viscosity, and improves mass transport, all of which facilitate a more efficient extraction. nih.gov Studies indicate that the maximum extraction efficiency for oleanolic acid is achieved with ethanol concentrations in the range of 70–95%. nih.gov Conversely, using aqueous ethanol with a water content greater than 50% can increase the solvent's polarity beyond the optimal range for oleanolic acid, leading to a decreased yield. nih.gov

Other solvent systems have also been investigated. For instance, a study on the extraction of oleanolic acid from the roots of Lantana camara identified an optimal solvent composition of 52.5% methanol in a methanol-ethyl acetate (B1210297) mixture. researchgate.net Advanced research has also explored the use of ionic liquids. A 0.7 mol/L solution of 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) in water has been successfully used as an extractant in an ultrasonic-assisted method, demonstrating significantly higher efficiency compared to conventional ultrasonic extraction. nih.gov

Solvent SystemSource MaterialOptimal Conditions/ConcentrationKey FindingsReference
Aqueous EthanolGeneral Natural Products70-95% EthanolWater content enhances swelling of plant matrix and improves mass transport, increasing yield compared to pure ethanol. nih.gov nih.gov
Methanol-Ethyl Acetate MixtureLantana camara roots52.5% MethanolIdentified as the most suitable composition for maximizing oleanolic acid yield from this specific source. researchgate.net researchgate.net
Ionic Liquid ([C4mim]Cl) in WaterGrape Seeds0.7 mol/LIonic liquid-based ultrasonic-assisted extraction (ILUAE) showed 1.64-folds higher efficiency than regular UAE. nih.gov nih.gov
Ethanol (96% v/v)Jujube-Used as the standard solvent in a study optimizing other parameters like temperature, time, and liquid-to-solid ratio. jmcs.org.mx jmcs.org.mx

Temperature and Time Profile Studies

Temperature and extraction time are interdependent parameters that significantly affect the recovery of oleanolic acid. Elevated temperatures can enhance the solubility and diffusion rate of the target compound and decrease the viscosity of the solvent, thereby improving extraction efficiency. nih.govfrontiersin.org However, excessively high temperatures can lead to the degradation of heat-sensitive compounds and the extraction of undesirable impurities. frontiersin.org

The optimal temperature can vary depending on the extraction method and the plant source. In an ultrasound-assisted extraction (UAE) of oleanolic acid from jujube, the predicted optimal temperature was found to be 40.34°C. jmcs.org.mx A separate study on Lantana camara roots determined the most suitable extraction temperature to be 35°C. researchgate.net Interestingly, a heat-reflux extraction study on Ligustrum lucidum found that the yields of oleanolic acid were nearly constant in the temperature range of 40 to 70°C, suggesting that the compound reached an equilibrium of desorption and solubility at 40°C and was thermally stable within this range. nih.gov

Extraction time must also be carefully controlled to ensure complete recovery without degrading the product. For the UAE of jujube, the optimal sonication time was 34.63 minutes. jmcs.org.mx For the extraction from Lantana camara roots, a longer time of 55 minutes was found to be ideal. researchgate.net In an ionic liquid-based UAE from grape seeds, an ultrasonication time of 13 minutes was sufficient when coupled with a total extraction time of 4 hours at 48°C. nih.gov These studies highlight the necessity of tailoring time and temperature profiles to the specific extraction technique and raw material.

Extraction MethodSource MaterialOptimal Temperature (°C)Optimal Time (min)Key FindingsReference
Ultrasound-Assisted Extraction (UAE)Jujube40.3434.63Response surface methodology predicted these precise optimal conditions for maximum yield. jmcs.org.mx jmcs.org.mx
Conventional ExtractionLantana camara roots3555Part of a multi-parameter optimization that also included solvent ratio and particle size. researchgate.net researchgate.net
Heat-Reflux ExtractionLigustrum lucidum40-70Not specifiedYields were almost unchanged in this range, indicating thermal stability. nih.gov nih.gov
Ionic Liquid UAE (ILUAE)Grape Seeds4813 (sonication) / 240 (total)Demonstrated high efficiency with a relatively short sonication period. nih.gov nih.gov

Liquid-to-Material Ratio Determinations

The liquid-to-material ratio, also known as the solvent-to-solid ratio, is another crucial parameter that influences the extraction efficiency. A higher ratio can create a larger concentration gradient between the plant material and the solvent, which enhances the diffusion of the target compound into the solvent, thereby increasing the extraction yield. jmcs.org.mxnih.gov However, an excessively high ratio leads to greater solvent consumption and increased costs for subsequent solvent recovery, making it economically unviable. Therefore, determining the optimal ratio is a balance between maximizing yield and minimizing solvent use.

Different studies have reported a wide range of optimal liquid-to-material ratios, reflecting the influence of the raw material and the extraction technique. For the ultrasound-assisted extraction from jujube, the efficiency increased as the ratio went from 10 to 15 mL/g, with the predicted optimum being 14.85 mL/g. jmcs.org.mx Research on various natural products suggests that maximum extraction efficiency is often achieved with ratios in the 20:1 to 25:1 mL/g range. nih.gov A study optimizing extraction from Lantana camara roots found a much higher optimal solvent-solid ratio of 55:1 mL/g. researchgate.net In the case of ionic liquid-assisted ultrasonic extraction from grape seeds, a liquid-solid ratio of 15:1 mL/g was deemed optimal. nih.gov This variation underscores the importance of empirical determination of this ratio for each specific extraction process.

Extraction MethodSource MaterialOptimal Ratio (mL/g)Key FindingsReference
Ultrasound-Assisted Extraction (UAE)Jujube14.85:1Extraction efficiency increased with the ratio; the model predicted this value as optimal for yield. jmcs.org.mx jmcs.org.mx
General MacerationGeneral Natural Products20:1 to 25:1This range was identified for reaching maximum extraction efficiency of oleanolic acid. nih.gov nih.gov
Conventional ExtractionLantana camara roots55:1A higher ratio was found to be most suitable for maximizing the yield from this specific plant material. researchgate.net researchgate.net
Ionic Liquid UAE (ILUAE)Grape Seeds15:1Established as the optimal ratio for this advanced, high-efficiency extraction method. nih.gov nih.gov

Chemical Synthesis and Derivatization Strategies for Oleanolic Acid

Semi-Synthesis of Oleanolic Acid Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a key strategy for producing oleanolic acid derivatives. mdpi.com This approach leverages the complex, pre-existing stereochemistry of the natural product, allowing for the creation of structurally diverse analogues that would be challenging to produce through total synthesis. nih.gov Researchers have successfully synthesized numerous derivatives by targeting the main functional groups of the oleanolic acid skeleton. cjnmcpu.comnih.gov

The primary sites for functional group modification on the oleanolic acid molecule are the hydroxyl group at the C-3 position, the double bond between C-12 and C-13, and the carboxyl group at the C-28 position. cjnmcpu.comresearchgate.netresearchgate.net

The secondary hydroxyl group at the C-3 position is a frequent target for derivatization. researchgate.net Modifications at this site can significantly influence the molecule's properties. Common reactions include acylation, such as acetylation, and the introduction of various other moieties. nih.govscialert.net

For instance, acetylation of the C-3 hydroxyl group is a common initial step to protect the hydroxyl group during subsequent reactions at other positions of the molecule. nih.govnih.gov This is typically achieved using acetic anhydride (B1165640) in the presence of pyridine. nih.gov Beyond simple protection, introducing different functional groups at this position is a strategy to create novel derivatives. Researchers have synthesized derivatives by introducing hydrophilic groups, amino acid fragments, and nitrogen-containing heterocyclic side chains to the C-3 position to explore structure-activity relationships. mdpi.commdpi.com

Table 1: Examples of C-3 Hydroxyl Group Derivatization Reactions

Derivative Type Reagents and Conditions Reference
Acetylation Acetic anhydride, dry pyridine, 25°C nih.gov
Trifluoroacetylation Trifluoroacetic anhydride, dry pyridine, 0°C nih.gov
Introduction of Polyamines Reductive amination using various polyamines and Ti(Oi-Pr)4 followed by NaBH4 researchgate.net

The double bond between carbons 12 and 13 in the C-ring is another key site for chemical modification. researchgate.net Transformations at this position can lead to significant changes in the conformation and biological activity of the oleanane (B1240867) skeleton. mdpi.com Reactions often involve oxidation to introduce new functional groups.

One important transformation is the epoxidation of the double bond, often using an agent like meta-chloroperoxybenzoic acid (m-CPBA), which can then be followed by rearrangement to form a ketone at the C-12 position (12-oxo derivative). mdpi.comnih.gov This ketone can be further modified, for example, by converting it into an oxime. mdpi.com Another significant reaction involving this double bond is its participation in lactonization, where it is transformed to facilitate the formation of a lactone ring with the C-28 carboxyl group. mdpi.combeilstein-journals.org

The carboxylic acid group at the C-28 position is readily modified, most commonly through esterification and amidation. researchgate.netmdpi.com These modifications can alter the polarity and solubility of the resulting derivatives. mdpi.com

Esterification is frequently performed by reacting oleanolic acid with various alcohols in the presence of an acid catalyst. libretexts.org For example, methyl esters are commonly synthesized. nih.gov Amidation involves coupling the carboxylic acid with a range of primary and secondary amines, including piperazine (B1678402) and various alkane-diamines, often using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). nih.govup.ac.za These reactions have led to the synthesis of extensive libraries of amide derivatives. cjnmcpu.comresearchgate.net

Table 2: Examples of C-28 Carboxyl Group Modifications

Modification Type Reagents and Conditions Resulting Functional Group Reference
Esterification Diazomethane or Alcohol/Acid Catalyst Ester nih.govlibretexts.org
Amidation Amine, DCC, HSU, DMSO Amide up.ac.za
Amidation Thionyl chloride or oxalyl chloride, then amine Amide researchgate.net

Targeted synthetic strategies have been developed to produce specific classes of derivatives, such as lactones and bromolactones, which often exhibit interesting biological properties.

The formation of a lactone ring typically involves the C-28 carboxyl group and a nearby carbon atom, often following a transformation of the C-12/C-13 double bond. mdpi.com The synthesis of γ-lactones can be achieved through the reaction of oleanolic acid with oxidizing agents. For example, treatment with magnesium bis(monoperoxyphthalate) hexahydrate can yield a 12α-hydroxy-28,13β-olide. beilstein-journals.org

Bromolactones are synthesized by reacting oleanolic acid with a source of bromine in a suitable solvent. mdpi.comnih.gov A typical procedure involves treating the starting material with bromine in acetic acid. nih.gov This process, known as bromolactonization, results in the formation of a brominated lactone derivative. These derivatives can then be subjected to further modifications, such as oxidation of the C-3 hydroxyl group to a ketone. mdpi.com

Table 3: Synthesis of Oleanolic Acid Lactones and Bromolactones

Derivative Class Key Reaction Reagents and Conditions Reference
Lactone Oxidation/Lactonization m-CPBA in CHCl3 mdpi.com
Lactone Oxidation/Lactonization Magnesium bis(monoperoxyphthalate) hexahydrate beilstein-journals.org

Synthesis of Specific Derivative Classes

Fatty Acid Ester Derivatives

The synthesis of 3-O-fatty acid ester derivatives of oleanolic acid can be achieved under mild esterification conditions, resulting in excellent yields, typically between 80-85%. tandfonline.comtandfonline.com This process involves the esterification of the C-3 hydroxyl group of the oleanolic acid molecule with various fatty acids. The length of the fatty acid chain can be varied, with derivatives containing C12 to C18 chains having been synthesized. tandfonline.com These modifications are intended to modulate the lipophilicity of the parent compound, which can influence its biological activity.

Glycoside Synthesis

The synthesis of oleanolic acid glycosides is a key strategy to create structural diversity for biological evaluation. nih.gov Methods have been developed for the facile synthesis of both monoglycosides and diglycosides with high yields. nih.gov

For the preparation of 3-glycosides , a common approach involves first protecting the C-28 carboxyl group as a benzyl (B1604629) ester. nih.gov The C-3 hydroxyl group is then glycosylated using glycosyl trichloroacetimidates as donors. nih.govmdpi.com Subsequent removal of the benzyl and other protecting groups yields the desired 3-O-glycoside. nih.gov

The synthesis of 28-glycosides can be efficiently achieved through an alkali-promoted condensation of the carboxylic acid with bromo-glycosides. nih.gov Another method involves acetylating the C-3 hydroxyl group, followed by glycosylation of the C-28 carboxyl group and subsequent deprotection. nih.gov

3,28-diglycosides can be prepared using two main approaches. One method involves the glycosylation of the previously synthesized 3-glycosides at the C-28 position. A second approach starts with the 28-glycosides, which are then glycosylated at the C-3 position. nih.gov Biotransformation using microbial enzyme systems, such as from Bacillus subtilis, has also been utilized for the synthesis of C-28-O-glycosides. mdpi.com

A variety of saccharide moieties have been successfully conjugated to oleanolic acid, including:

α-L-rhamnose mdpi.com

6-deoxy-α-L-talose mdpi.com

β-D-galactose mdpi.com

α-D-mannose mdpi.com

β-D-xylose-(1→4)-6-deoxy-α-L-talose mdpi.com

β-D-galactose-(1→4)-α-L-rhamnose mdpi.com

β-D-galactose-(1→3)-β-D-xylose-(1→4)-6-deoxy-α-L-talose mdpi.com

Indole-Fused Derivatives

Indole-fused derivatives of oleanolic acid have been synthesized to explore their potential as inhibitors of cell proliferation. dartmouth.edu The synthesis typically involves the Fischer indolization reaction, where a ketone precursor of oleanolic acid is reacted with a substituted phenylhydrazine (B124118) in acetic acid. nih.govsemanticscholar.org For instance, the 3-keto derivative of oleanolic acid can be reacted with various substituted phenylhydrazines to yield a series of [3, 2-b] indole-fused analogues. dartmouth.edusemanticscholar.org Modifications have included the introduction of fluoro, chloro, and methoxy (B1213986) substituents on the indole (B1671886) ring. nih.govsemanticscholar.orgnih.gov

Derivative TypeReactantsKey Reaction
Indole-fused Oleanolic AcidOleanolic acid-derived ketone, Substituted phenylhydrazineFischer Indolization nih.govsemanticscholar.org
Oxime Derivatives

Oleanolic acid oxime ester derivatives have been designed and synthesized, primarily for evaluation as enzyme inhibitors. nih.govnih.gov The synthesis strategy involves modification at the C-3 position of the oleanolic acid scaffold. nih.gov A key intermediate is prepared through the oxidation of the C-3 hydroxyl group to a ketone, followed by oximation with hydroxylamine (B1172632) hydrochloride. mdpi.com This oxime intermediate is then condensed with various substituted carboxylic acids to yield the final oxime ester derivatives. mdpi.com This modular synthesis allows for the creation of a library of derivatives with different ester substituents for structure-activity relationship studies. nih.gov

Dimeric Oleanolic Acid Analogues

Dimeric analogues of oleanolic acid have been synthesized by linking two oleanolic acid molecules. A common strategy involves dimerization through the C-17 carboxyl group. mdpi.com This can be achieved by reacting oleanolic acid with α,ω-dihalogenoalkanes or α,ω-dihalogenoalkenes, which act as linkers of varying lengths. mdpi.comnih.gov Another approach involves linking the C-28 carboxyl groups using linkers such as 1,6-hexanediamine. researchgate.netnih.gov The length and nature of the spacer between the two oleanolic acid units are critical parameters that are varied to investigate their effect on the biological activity of the resulting dimers. researchgate.netnih.gov Acetylation of these dimers has also been performed to generate further derivatives. mdpi.com

Dimer Linkage PositionLinker TypeReference
C-17 Carboxyl Groupα,ω-dihalogenoalkanes/α,ω-dihalogenoalkenes mdpi.comnih.gov
C-28 Carboxyl Group1,6-hexanediamine researchgate.netnih.gov
11-Oxooleanolic Acid Derivatives

To improve upon the biological properties of oleanolic acid, new analogues of 11-oxooleanolic acid have been prepared. mdpi.com The synthesis of these derivatives involves modifications to the core structure to introduce the 11-oxo functionality. Further derivatization of this scaffold can then be carried out to produce a range of compounds for biological screening. mdpi.com

Prodrug Design and Synthesis for Enhanced Research Applications

The therapeutic potential of oleanolic acid in research is sometimes limited by its poor aqueous solubility and bioavailability. nih.govmdpi.com To overcome these limitations, prodrug strategies have been employed. The design and synthesis of oleanolic acid prodrugs aim to improve its physicochemical properties and pharmacokinetic profile.

One approach involves the synthesis of hybrid compounds by coupling oleanolic acid with hydrogen sulfide (B99878) (H₂S) donor moieties via a suitable linker. mdpi.com Another strategy is the conjugation of amino acids to the C-3 hydroxyl group of oleanolic acid through an ester linkage. nih.gov This approach is intended to enhance hydrophilicity and alkalinity. nih.gov For instance, an oleanolic acid-lysine derivative has been synthesized and shown to improve the hydrophilicity of the parent compound. nih.gov The rationale is that the amino acid moiety can be recognized by transporters like peptide transporter 1 (PepT1), potentially improving oral absorption. mdpi.com

Furthermore, novel oleanolic acid prodrugs have been designed by reacting it with 1,3-cyclopropanyl phosphate (B84403) ester, which has been shown to improve the half-life of the compound in studies. nih.gov These synthetic strategies provide valuable tools for researchers to investigate the biological effects of oleanolic acid with improved delivery and efficacy.

Amino Acid/Dipeptide-Diester Prodrug Strategies

One prominent approach to enhance the oral absorption of oleanolic acid is the synthesis of amino acid and dipeptide-diester prodrugs. This strategy aims to utilize the peptide transporter 1 (PepT1), which is expressed in the intestine, to facilitate active transport of the modified compound. These prodrugs are designed to be recognized by PepT1, thereby increasing their uptake from the gastrointestinal tract.

Researchers have synthesized a series of novel ethylene (B1197577) glycol-linked amino acid-diester prodrugs of oleanolic acid. In this design, the carboxylic acid group of oleanolic acid is conjugated with the carboxylic acid group of various amino acids through an ethoxy linker, forming diester prodrugs.

A study investigating six such prodrugs demonstrated a significant enhancement in intestinal permeability. The effective permeability (Peff) of these prodrugs was evaluated using an in situ rat single-pass intestinal perfusion (SPIP) model at pH 6.0, which is optimal for PepT1-mediated transport. The results showed a notable increase in permeability compared to the parent oleanolic acid. For instance, the L-Phe ester prodrug exhibited a 2.5-fold enhancement in Peff, while the L-Val ester showed a 2.3-fold increase. nih.gov

Further in vivo pharmacokinetic studies in rats revealed improved oral absorption for selected prodrugs. Following intragastric administration, the L-Val ester and L-Tyr ester prodrugs led to a 1.56-fold and 1.54-fold increase in maximum plasma concentration (Cmax), respectively, compared to oleanolic acid. nih.gov The apparent bioavailability (Fapp) of these prodrugs was also enhanced, with a 2.21-fold increase for the L-Val ester and a 2.04-fold increase for the L-Tyr ester. nih.gov

Table 1: Permeability and Pharmacokinetic Data of Ethylene Glycol-Linked Oleanolic Acid Prodrugs

Prodrug Moiety Permeability Enhancement (Peff fold increase vs. OA at pH 6.0) Cmax Enhancement (fold increase vs. OA) Fapp Enhancement (fold increase vs. OA)
L-Phe ester 2.5 Not Reported Not Reported
L-Val ester 2.3 1.56 2.21
L-Lys ester 2.2 Not Reported Not Reported
D-Phe ester 2.1 Not Reported Not Reported
D-Val ester 1.9 Not Reported Not Reported
L-Tyr ester Not Reported 1.54 2.04

Building upon the ethylene glycol linker strategy, researchers have also explored the use of propylene (B89431) glycol as a linker. Propylene glycol is noted for its very low in vivo toxicity. mdpi.com In a comparative study, seven diester prodrugs of oleanolic acid with amino acid and dipeptide promoieties were synthesized using a propylene glycol linker.

The permeability of these prodrugs was assessed using a Caco-2 cell monolayer model. The results indicated a significant improvement in the apparent permeability coefficient (Papp) for several of the prodrugs. The L-Val ester prodrug demonstrated the most substantial improvement with a 5.27-fold enhancement in Papp compared to oleanolic acid. mdpi.com

Pharmacokinetic evaluations in rats for two selected prodrugs, the L-Val ester and the L-Val-L-Val ester, also showed marked improvements in oral bioavailability. The L-Val ester prodrug resulted in a 3.04-fold increase in Cmax and a 3.55-fold increase in the area under the curve (AUC), while the L-Val-L-Val ester prodrug showed a 2.62-fold and 3.39-fold enhancement in Cmax and AUC, respectively. mdpi.com Notably, some of the propylene glycol-linked prodrugs exhibited superior stability, permeability, affinity, and bioavailability when compared to their ethylene glycol-linked counterparts. mdpi.com

Table 2: Permeability and Pharmacokinetic Data of Propylene Glycol-Linked Oleanolic Acid Prodrugs

Prodrug Moiety Permeability Enhancement (Papp fold increase vs. OA) Cmax Enhancement (fold increase vs. OA) AUC(0→24) Enhancement (fold increase vs. OA)
L-Val ester 5.27 3.04 3.55
L-Val-L-Val ester 3.31 2.62 3.39
D-Val-L-Val ester 2.26 Not Reported Not Reported
L-Phe ester 2.10 Not Reported Not Reported
L-Ile ester 2.03 Not Reported Not Reported
L-Ala-L-Val ester 1.87 Not Reported Not Reported
L-Ala-L-Ile ester 1.39 Not Reported Not Reported

Phosphate Prodrug Development

Information regarding the development of simple phosphate prodrugs of oleanolic acid is not extensively available in the reviewed literature.

1,3-Cyclopropanyl Phosphate Ester Prodrugs

A more complex phosphate prodrug strategy involves the synthesis of 1,3-cyclic propanyl phosphate esters of oleanolic acid. This approach was designed to create novel prodrugs with sustained-release properties, potentially improving bioavailability and prolonging the half-life of the parent compound. nih.gov

In one study, two such prodrugs of oleanolic acid were designed and synthesized. mdpi.com The in vitro metabolism of these prodrugs was investigated by incubation with rat liver microsomes, which showed a gradual release of the parent oleanolic acid over time, with a significant portion being released within 30 minutes. mdpi.com

In vivo pharmacokinetic studies in rats following intravenous injection demonstrated that both the prodrugs and the released oleanolic acid could be detected in the plasma for up to 48 hours. mdpi.com This indicates a prolonged half-life (t1/2) compared to the direct injection of oleanolic acid. mdpi.com Biodistribution studies revealed that the highest concentrations of the compounds were found in the liver, suggesting a potential for targeted delivery to this organ. mdpi.com

Bioconversion Approaches for Novel Oleanolic Acid Analogues

Bioconversion, which utilizes microorganisms or enzymes, has emerged as a valuable and environmentally friendly strategy for the structural modification of oleanolic acid. nih.govnih.gov This method allows for selective and precise modifications of the oleanolic acid molecule, leading to the generation of novel analogues with potentially enhanced biological activities. nih.gov

Several studies have demonstrated the successful biotransformation of oleanolic acid using various microbial strains. For example, the fungus Fusarium lini has been shown to produce two oxidative metabolites of oleanolic acid: 2α,3β-dihydroxyolean-12-en-28-oic acid and 2α,3β,11β-trihydroxyolean-12-en-28-oic acid. nih.gov The bacterium Nocardia sp. NRRL 564 was used to achieve the esterification of the carboxyl group at C-28, yielding oleanolic acid methyl ester. nih.gov

The bacterium Rhodococcus rhodochrous IEGM 757 has been identified as a catalyst for the functionalization of oleanolic acid at positions C5, C22, and C23. mdpi.com This biotransformation resulted in the formation of a novel 5α,22α-dihydroxy derivative of gypsogenic acid (3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid). mdpi.com Another example is the use of Mucor rouxii, which produced three new derivatives: 7β-hydroxy-3-oxo-olean-12-en-28-oic acid, 7β,21β-dihydroxy-3-oxo-olean-12-en-28-oic acid, and 3β,7β,21β-trihydroxyolean-12-en-28-oic acid, along with a known compound, 21β-hydroxy-3-oxo-olean-12-en-28-oic acid. nih.gov

Table 3: Examples of Bioconversion of Oleanolic Acid and Resulting Analogues

Microorganism Resulting Analogue(s) Type of Modification
Fusarium lini 2α,3β-dihydroxyolean-12-en-28-oic acid Hydroxylation
2α,3β,11β-trihydroxyolean-12-en-28-oic acid Hydroxylation
Nocardia sp. NRRL 564 Oleanolic acid methyl ester Esterification
Rhodococcus rhodochrous IEGM 757 3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid Hydroxylation and Oxidation
Mucor rouxii 7β-hydroxy-3-oxo-olean-12-en-28-oic acid Hydroxylation and Oxidation
7β,21β-dihydroxy-3-oxo-olean-12-en-28-oic acid Hydroxylation and Oxidation
3β,7β,21β-trihydroxyolean-12-en-28-oic acid Hydroxylation
21β-hydroxy-3-oxo-olean-12-en-28-oic acid Hydroxylation and Oxidation

Structure Activity Relationship Sar Studies

Correlation of Chemical Modifications with Biological Potency

Chemical modifications of the oleanolic acid (OA) structure are central to improving its efficacy. The primary sites for these alterations are the A-ring (specifically the C-2 and C-3 positions), the C-ring (C-11 derivatization), and the C-28 carboxyl group. mdpi.com These targeted changes influence the molecule's interaction with biological targets, thereby modulating its potency.

The biological activity of oleanolic acid derivatives is highly dependent on the nature and position of functional group substitutions.

C-28 Carboxyl Group: This position is crucial for various biological activities. Modifications such as the formation of esters or amides have been shown to significantly increase antitumor activity. mdpi.com For instance, introducing a disubstituted amide structure at C-28 can markedly improve the antiviral selectivity index of oleanolic acid. nih.gov However, for the inhibition of human carboxylesterase 1 (hCE1), a free 28-carboxyl group is essential, as modifications like esters, amides, or alcohols at this site are detrimental to inhibitory activity. nih.gov For certain antiparasitic activities, the presence of the free carboxylic acid is also considered beneficial. nih.gov

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is another key site for modification. Acetylation at this site, combined with methylation at the C-28 position, has been shown to enhance the anti-inflammatory properties of oleanolic acid. mdpi.com

A-Ring Modifications: Introducing heterocyclic rings, such as pyrazole, into the A-ring of the oleanane (B1240867) skeleton has been explored. These modifications, particularly when combined with the insertion of amide groups at C-28, have yielded compounds with significant inhibitory activity against cancer cell lines. mdpi.com

The table below summarizes the effect of specific functional group substitutions on the biological activity of oleanolic acid derivatives.

Table 1: Effect of Functional Group Substitutions on Biological Activity

Modification Site Functional Group Change Resulting Biological Effect Source(s)
C-28 Ester or Amide Formation Increased antitumor activity mdpi.com
C-28 Disubstituted Amide Improved antiviral selectivity index nih.gov
C-28 Ester, Amide, or Alcohol Decreased inhibition of hCE1 nih.gov
C-3 Acetylation Enhanced anti-inflammatory properties (with C-28 methylation) mdpi.com
A-Ring Introduction of Heterocyclic Ring Significant anticancer activity (with C-28 amides) mdpi.com

The stereochemistry of oleanolic acid, which has eight chiral centers, is a critical determinant of its biological function. mdpi.com The orientation of substituents, particularly the hydroxyl group at the C-3 position, plays a significant role. The naturally predominant 3β-OH isomer and the less common 3α-OH isomer can exhibit different biological activities. mdpi.com For example, altering the C-3 configuration from 3β to 3α, while maintaining antiviral activity, can significantly improve the selectivity index of oleanolic acid derivatives against the avian influenza virus H5N1. nih.gov

The pentacyclic structure of oleanolic acid can also adopt different conformations at interfaces, which influences its interaction with other molecules. It has been shown that these terpenes can acquire two competing conformations, affecting their packing and phase behavior in monolayer systems. researchgate.net These steric characteristics are crucial factors in determining the bioactivity and pharmacological suitability of triterpenoids. mdpi.com

Connecting two oleanolic acid molecules to form dimers has emerged as a successful strategy to enhance biological potency. nih.govnih.gov These dimers can be synthesized using various linkers, such as esters, amides, or triazoles, connecting either the C-3 or C-28 positions. nih.govresearchgate.net

Cytotoxic Activity: Oleanolic acid dimers have demonstrated significantly higher cytotoxic activity against various cancer cell lines compared to the parent monomer, with some dimers showing IC₅₀ values below 10 µM. nih.govmdpi.com Studies suggest that dimers with shorter linker chains (up to four carbon atoms) are particularly active. mdpi.com

Glycogen (B147801) Phosphorylase Inhibition: Dimerization has also been shown to improve the inhibition of glycogen phosphorylase, with some triazole-linked dimers being more potent than oleanolic acid itself. nih.gov

Hybrid molecules, formed by conjugating oleanolic acid with other chemical moieties like amino acids or glucosyl groups, also show modified activity profiles. nih.govnih.gov For example, glucoconjugates of oleanolic acid linked by a triazole moiety have exhibited moderate-to-good inhibitory activity against rabbit muscle glycogen phosphorylase. nih.gov

SAR Analysis for Specific Targets or Pathways

The structural modifications of oleanolic acid have been analyzed to understand their impact on specific molecular targets, leading to the development of more selective inhibitors.

Oleanolic acid is a known inhibitor of glycogen phosphorylase (GP), an enzyme linked to type 2 diabetes. nih.govresearchgate.net SAR studies have focused on creating derivatives with enhanced inhibitory effects.

Dimerization: The synthesis of oleanolic acid dimers has proven to be an effective strategy. Four out of six synthesized dimers, linked via amide, ester, or triazole groups, showed inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa). nih.gov The most potent dimers displayed IC₅₀ values of approximately 3 µM, which is significantly lower than that of the parent oleanolic acid (IC₅₀ = 14 µM). nih.govresearchgate.net

Glucoconjugates: The synthesis of glucoconjugates of oleanolic acid, where a sugar moiety is attached, has also yielded effective GP inhibitors. Several of these triterpene-glycoside conjugates demonstrated moderate-to-good inhibitory activity, with the most effective compound showing an IC₅₀ value of 1.14 µM. nih.gov

The table below presents comparative inhibitory data for oleanolic acid and its derivatives against glycogen phosphorylase.

Table 2: Inhibition of Glycogen Phosphorylase by Oleanolic Acid and its Derivatives

Compound Type IC₅₀ (µM) Target Source(s)
Oleanolic Acid Monomer 14 RMGPa nih.govresearchgate.net
Dimer 2 Triazole-linked Dimer ~3 RMGPa nih.gov
Dimer 7 Amide-linked Dimer ~3 RMGPa nih.gov
Glucoconjugate 12 Triazole-linked Glucoconjugate 1.14 RMGPa nih.gov

HIV-1 protease is an essential enzyme in the viral life cycle, making it a key target for anti-HIV drugs. researchgate.net Oleanolic acid itself inhibits HIV-1 replication and the activity of HIV-1 protease. researchgate.net SAR studies have aimed to enhance this inhibitory potential.

The conjugation of amino acids and an acyl group to the oleanolic acid scaffold has been investigated to improve HIV-1 protease inhibition. nih.gov

Influence of Acyl Groups: The presence of a carboxyacyl group, particularly a phthaloyl group, generally improves the inhibition of HIV-1 protease. Three 3-phthaloyl derivatives were found to be 60- to 100-fold more active than the parent oleanolic acid, with IC₅₀ values in the sub-micromolar range (below 5 µM). nih.gov

Molecular Docking Studies: Computational studies have supported these experimental findings. Derivatives exhibiting the highest inhibitory activity in vitro also showed the highest binding energies in molecular docking simulations with the protease, suggesting a strong interaction with the enzyme's active site. nih.gov

The results indicate that coupling one or two amino acids and a phthaloyl group to oleanolic acid is a promising strategy for developing potent antiviral agents against HIV. nih.gov

PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Structure-activity relationship (SAR) studies have demonstrated that the inhibitory activity of oleanolic acid derivatives against PTP1B is highly dependent on specific structural modifications.

The integrity of the A-ring and the double bond at C-12 (12-ene moiety) are crucial for maintaining PTP1B inhibitory activity. nih.govmdpi.com Modifications at both the C-3 and C-28 positions significantly influence the compound's potency. For instance, the introduction of a carbohydrate moiety at the C-3 position and a long acidic chain at the C-28 position can strongly impact PTP1B inhibition. nih.gov

Research has shown that the addition of hydrophilic and acidic groups is associated with enhanced inhibitory effects. nih.gov The distance between the main oleanane structure and these acidic groups also plays a critical role in the interaction with the enzyme. mdpi.commdpi.com A study synthesizing various sugar-substituted derivatives found that certain compounds exhibited potent inhibitory activities, with IC50 values as low as 0.56 µM. nih.gov Another series of derivatives, modified at the carboxyl (C-28) and hydroxyl (C-3) groups, yielded a compound with an IC50 value of 3.12 µM. mdpi.com These findings highlight that strategic modifications of the oleanolic acid scaffold can lead to the development of powerful and selective PTP1B inhibitors.

Table 1: SAR of Oleanolic Acid Derivatives on PTP1B Inhibition Data sourced from multiple studies to illustrate structure-activity relationships.

Compound/DerivativeModification SummaryIC50 (µM)Key SAR Finding
Derivative 3e Sugar moiety at C-3, acidic chain at C-280.56The combination of specific sugar and acidic chain substitutions dramatically increases potency. nih.gov
Derivative 2f Sugar moiety at C-3, acidic chain at C-281.91Demonstrates that different substitutions at C-3 and C-28 result in varied but still potent inhibition. nih.gov
Derivative 25f Modification at C-28 with a hydrophilic, acidic group3.12Highlights the importance of hydrophilic and acidic groups at the C-28 position for activity. nih.govacs.org
Derivative 3d Sugar moiety at C-3, acidic chain at C-289.21Shows moderate inhibitory activity, indicating sensitivity to the type of substitution. nih.gov

Anti-Inflammatory Effects

The anti-inflammatory properties of oleanolic acid and its derivatives are well-documented, with SAR studies providing insight into the structural requirements for this activity. Modifications to the core structure can significantly alter the compound's ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). mdpi.comtandfonline.com

The synthesis of derivatives with alterations at the C-2 position of the A-ring has been a successful strategy. For example, creating arylidene derivatives at this position has led to compounds with enhanced anti-inflammatory effects. tandfonline.com Studies have shown that certain derivatives can inhibit NO production by over 50%, and also suppress pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

The biotransformation of oleanolic acid has also yielded derivatives with potent anti-inflammatory activity. Hydroxylated and glycosylated molecules produced through this method have been shown to significantly reduce NO generation, with IC50 values ranging from 8.28 to 40.74 µM. mdpi.com Furthermore, the synthesis of 3-acetylated derivatives, isoxazole (B147169) derivatives, and oxime derivatives has been explored to enhance anti-inflammatory action. nih.gov These studies collectively indicate that modifications across the oleanolic acid scaffold, particularly on the A-ring, can lead to derivatives with superior anti-inflammatory profiles compared to the parent compound. tandfonline.com

Table 2: SAR of Oleanolic Acid Derivatives on Anti-Inflammatory Activity Data compiled from various studies illustrating the impact of structural changes on inflammatory markers.

Compound/DerivativeModification SummaryTarget/AssayActivity/ResultKey SAR Finding
Arylidene Derivatives (e.g., 3d, 3e, 3l, 3n, 3o )Arylidene group at C-2 positionNO, IL-6, TNF-α InhibitionSignificant inhibition of inflammatory mediatorsModification at the C-2 position is a key strategy for enhancing anti-inflammatory activity. tandfonline.com
Biotransformed DerivativesHydroxylation and glycosylation at various positionsNO ProductionIC50 values between 8.28 and 40.74 µMEnzymatic modifications can produce potent anti-inflammatory agents. mdpi.com
Diamine-PEGylated Derivative (OADP )Diamine-PEGylationTNF-α, IL-1β, iNOS, COX-2Potent inhibition in LPS-stimulated cellsPEGylation can be used to create derivatives with strong anti-inflammatory effects. mdpi.com
Maslinic AcidHydroxylation at C-2Inflammation-related genesPotent inhibition of gene expressionThe presence of a hydroxyl group at the C-2 position contributes to anti-inflammatory activity. mdpi.com

Cytotoxic Activity

The cytotoxic activity of oleanolic acid derivatives against various cancer cell lines has been extensively investigated, with SAR studies revealing that specific structural features are critical for enhancing potency and selectivity. Modifications to the oleanolic acid backbone can lead to compounds with significantly improved anticancer effects.

One key finding is that structural changes to the C-28 carboxyl group, such as the formation of esters or amides, can substantially increase antitumor activity. mdpi.com Similarly, substitutions at the C-3 position are crucial. SAR analysis indicates that having a hydrogen-bond donor substitution at the C-3 position can be advantageous for improving cytotoxicity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov

The synthesis of oleanolic acid lactones and bromolactones has also proven to be an effective strategy for creating potent cytotoxic agents. mdpi.com In one study, a series of derivatives were synthesized and tested against several cancer cell lines. Compound 17 showed the most potent activity against the PC3 cell line with an IC50 of 0.39 µM, while compound 28 was most effective against the A549 cell line with an IC50 of 0.22 µM. nih.gov These results underscore the potential to develop highly active anticancer agents by strategically modifying the oleanolic acid structure.

Table 3: SAR of Oleanolic Acid Derivatives on Cytotoxic Activity Data from studies evaluating the cytotoxicity of derivatives against human cancer cell lines.

Compound/DerivativeModification SummaryCancer Cell LineIC50 (µM)Key SAR Finding
Compound 28 H-donor substitution at C-3A549 (Lung)0.22Demonstrates the high potency achievable with C-3 modifications against lung cancer cells. nih.gov
Compound 17 H-donor substitution at C-3PC3 (Prostate)0.39Highlights the effectiveness of C-3 substitution for improving cytotoxicity against prostate cancer cells. nih.gov
Lactone/Bromolactone Derivatives (e.g., 6, 2, 10 )Formation of lactone or bromolactone ringsVarious cell linesActivity in the micromolar rangeThe introduction of lactone rings is a viable strategy for enhancing cytotoxic effects. mdpi.com
Oleanolic Acid SaponinsGlycosylation at C-3 or C-28Various cell linesVariedThe type and position of sugar moieties influence cytotoxic activity. nih.gov

Computational and in Silico Research Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as oleanolic acid) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking studies have been extensively used to explore the interaction of oleanolic acid with various protein targets implicated in a range of diseases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Docking simulations have been employed to design and analyze novel oleanolic acid analogues that target the EGFR tyrosine kinase domain. nih.govtandfonline.com For instance, studies have used computer-aided drug design to introduce active groups at the C-3 and C-28 positions of the oleanolic acid scaffold, with subsequent docking simulations predicting the binding possibility of these new analogues with EGFR. tandfonline.com One study focusing on oleanolic acid lactone derivatives identified a promising candidate, compound 6, which demonstrated strong interactions with critical residues in the EGFR active site, such as LYS 721 and ASP 831. nih.gov

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR): As the rate-limiting enzyme in cholesterol synthesis, HMGCR is a major target for managing hypercholesterolemia. Molecular docking simulations have shown that oleanolic acid can bind within the hydrophobic cavity of HMGCR. mdpi.com These interactions are primarily hydrophobic, which is consistent with the pentacyclic triterpenoid (B12794562) structure of oleanolic acid. tandfonline.com The simulations help to explain how oleanolic acid may inhibit the enzyme's activity by occupying the active site, thereby preventing the binding of the natural substrate, HMG-CoA. tandfonline.com

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Computational studies have investigated the inhibitory potential of oleanolic acid against AChE. mdpi.com Docking analyses have revealed that oleanolic acid can position itself within the enzyme's binding cavity, potentially blocking the catalytic site and restricting substrate access. mdpi.com

The table below summarizes key findings from molecular docking studies of oleanolic acid with these protein targets.

Target ProteinKey Interacting ResiduesPredicted Binding Affinity / ScoreType of InteractionsReference(s)
EGFR LYS 721, ASP 831Not specifiedNot specified nih.gov
HMGCR Not specifiedAffinity (KD): 79.44 µMHydrophobic interactions tandfonline.com
AChE Not specifiedIC50: 9.22 µM (experimental)Not specified mdpi.com

Note: Binding affinities and scores are reported as found in the source literature and may be derived from different scoring functions or experimental validation.

A critical component of molecular docking is the identification and characterization of potential binding sites or cavities on the target protein's surface. Algorithms are used to detect pockets suitable for ligand binding. For oleanolic acid and its derivatives, researchers have used tools to identify the top-ranked cavities in target proteins like Focal Adhesion Kinase (FAK) for blind docking, where the binding site is not known in advance. mdpi.com In studies involving the nuclear factor kappa B (NF-κB) p65 subunit, analyses revealed binding pockets characterized by positively charged residues that can accommodate DNA and a deep, neutral pocket where oleanolic acid derivatives can bind. nih.gov Similarly, in the investigation of oleanolic acid as an allosteric agonist of integrin αM, the allosteric pocket was specifically chosen as the binding site for docking based on the compound's chemical structure. frontiersin.org This characterization is essential for understanding how oleanolic acid achieves its effect and for designing derivatives with improved specificity and affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. For ligand-receptor complexes, MD simulations can assess the stability of the docked pose and reveal dynamic conformational changes that are not apparent in static docking models.

MD simulations are frequently performed after molecular docking to validate the predicted binding mode and assess the stability of the ligand-receptor complex. For example, after docking oleanolic acid into the binding pocket of integrin αM, MD simulations were used to investigate the stability of the binding. frontiersin.org These simulations can track parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains firmly bound within the active site, confirming a stable interaction. Such stability analyses have been crucial in confirming that oleanolic acid can be accommodated within the allosteric pocket of the integrin αM-I domain. frontiersin.org

Beyond stability, MD simulations can reveal how oleanolic acid influences the conformational dynamics of its target protein. In the study of integrin αM, simulations showed that oleanolic acid binding could increase the flexibility of the α7 helix, promoting its movement. frontiersin.org This dynamic change is thought to facilitate the conversion of the integrin's I-domain from a closed to an open conformation, providing a mechanistic explanation for oleanolic acid's function as an allosteric agonist. frontiersin.org Similarly, MD simulations have been used to study the interaction of oleanolic acid with AChE, providing insights into the dynamic behavior of the complex. mdpi.com These studies highlight the power of MD simulations to move from a static picture of binding to a dynamic understanding of molecular mechanism.

Structure-Based Drug Design (SBDD) and Virtual Screening

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize new drug candidates. Oleanolic acid, with its versatile pentacyclic triterpene scaffold, is an excellent starting point for SBDD. benthamdirect.comnih.gov Researchers use computational docking and modeling to guide the chemical modification of the oleanolic acid structure to enhance its biological activity and pharmacokinetic properties. tandfonline.comtandfonline.comlsbu.ac.uk For example, based on simulated docking with EGFR, novel oleanolic acid analogues were designed by introducing specific active groups at the C-3 and C-28 positions to improve their antitumor effects. tandfonline.comtandfonline.com

Virtual screening is another powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In one study, virtual screening based on molecular similarity to known ligands of the RORγT nuclear receptor successfully identified oleanolic acid as a potential inverse agonist from a chemical library. nih.gov This approach, which uses calculated molecular fingerprints, can rapidly narrow down vast chemical spaces to a manageable number of promising candidates for further experimental testing. nih.gov These examples demonstrate how SBDD and virtual screening, applied to the oleanolic acid scaffold, can accelerate the discovery of novel therapeutic agents. benthamdirect.com

ADMETox Profile Predictions for Derivatives

Computational, or in silico, research approaches are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profiles of new chemical entities. These predictive models allow for the screening of large libraries of compounds to identify candidates with favorable pharmacokinetic and safety properties, thereby reducing the time and cost associated with preclinical development. For derivatives of oleanolic acid, various in silico studies have been conducted to evaluate their potential as therapeutic agents.

One area of focus has been the synthesis and evaluation of oleanolic acid dimers (OADs). nih.govnih.gov A study exploring a series of 14 synthesized OADs utilized the ADMETlab 2.0 database to predict their ADMETox properties. nih.govnih.gov The predictions indicated that these dimers generally possess beneficial pharmacokinetic profiles. nih.govnih.gov For instance, all tested OADs were predicted to be human intestinal absorption (HIA) positive, suggesting good absorption from the gastrointestinal tract. Furthermore, they were predicted not to be substrates for P-glycoprotein, which is an efflux pump that can limit the bioavailability of drugs. However, they were predicted to be inhibitors of P-glycoprotein. In terms of metabolism, the dimers were predicted to be non-substrates for several key cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, but were identified as substrates for CYP2C9 and CYP3A4. nih.gov Toxicity predictions suggested a generally favorable profile, with the OADs predicted to be negative for human ether-a-go-go-related gene (hERG) inhibition, a critical indicator for cardiotoxicity. nih.gov

Another class of derivatives that has been subjected to in silico ADMETox analysis are oleanolic acid lactones and bromolactones. mdpi.com A study investigating a series of these compounds also employed computational tools to predict their pharmacokinetic and safety profiles. mdpi.com The results of this analysis pointed towards favorable ADMETox properties for these derivatives, supporting their potential as drug candidates. mdpi.com For example, the analysis confirmed favorable pharmacokinetic and safety profiles for the synthesized lactones and bromolactones. mdpi.com

The high lipophilicity of triterpene compounds like oleanolic acid can present challenges related to poor water solubility and bioavailability. mdpi.com Computational studies are therefore valuable in guiding the structural modifications necessary to enhance these properties. For instance, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can be explored in silico to predict their impact on increasing polarity and water solubility, which may lead to improved pharmacokinetic characteristics. mdpi.com

Table 1: Predicted ADMET Properties of Oleanolic Acid Dimers (OADs)

Parameter Prediction
Human Intestinal Absorption (HIA)Positive
P-glycoprotein SubstrateNo
P-glycoprotein InhibitorYes
CYP1A2 SubstrateNo
CYP2C19 SubstrateNo
CYP2D6 SubstrateNo
CYP2C9 SubstrateYes
CYP3A4 SubstrateYes
hERG InhibitionNegative

Bioavailability Enhancement Strategies in Preclinical Research

Nanocarrier Systems

Nanotechnology-based approaches have emerged as a primary strategy to enhance the bioavailability of oleanolic acid. By encapsulating the compound within nanocarriers, it is possible to improve its solubility, protect it from degradation, and facilitate its transport across biological membranes researchgate.net.

Nano-emulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. These systems can significantly enhance the solubility and absorption of lipophilic drugs like oleanolic acid.

A self-nano-emulsifying drug delivery system (SNEDDS) was developed to improve the oral delivery of oleanolic acid. This system forms a nano-emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. Preclinical studies in rats demonstrated that the SNEDDS formulation significantly increased the oral bioavailability of oleanolic acid by 5.07-fold compared to conventional tablets japsonline.com. Another study focused on a self-micro-emulsifying drug delivery system (SMEDDS), which resulted in a 2.4-fold increase in relative bioavailability in rats, suggesting that these systems are potent enhancers of both dissolution and oral absorption for poorly water-soluble triterpenoids mdpi.com.

Further research involved the development of two distinct microemulsions (MEs), ME-1 and ME-2, which increased the aqueous solubility of oleanolic acid by 1000-fold and 3000-fold, respectively. In vitro studies using a parallel artificial membrane permeability assay (PAMPA) showed enhanced intestinal permeability for both formulations compared to free oleanolic acid. The release of oleanolic acid from these microemulsions was sustained, reaching 60% for ME-1 and 51% for ME-2 after 8 hours japsonline.com. These findings highlight the potential of nano-emulsion systems to improve the oral therapeutic efficacy of oleanolic acid japsonline.com.

For dermal applications, a nano-emulsion composed of castor oil, labrasol, transcutol-P, and propylene (B89431) glycol was designed. This formulation, with a mean droplet size below 600 nm, demonstrated effective skin permeation and retention, suggesting its utility for localized action.

Table 1: Preclinical Studies of Oleanolic Acid Nano-Emulsions

Formulation Type Key Findings Reference
Self-Nano-Emulsifying Drug Delivery System (SNEDDS) 5.07-fold increase in oral bioavailability in rats compared to tablets. japsonline.com
Self-Micro-Emulsifying Drug Delivery System (SMEDDS) 2.4-fold increase in relative bioavailability in rats. mdpi.com
Microemulsion-1 (ME-1) 1000-fold increase in aqueous solubility; 60% drug release in 8 hours. japsonline.com
Microemulsion-2 (ME-2) 3000-fold increase in aqueous solubility; 51% drug release in 8 hours. japsonline.com

Mesoporous silica nanoparticles (MSNs) are recognized as promising carriers for enhancing the oral bioavailability of poorly water-soluble drugs due to their large surface area, high pore volume, and tunable pore size nih.gov. These properties allow for the efficient loading of drug molecules in a non-crystalline, amorphous state, which can significantly improve their dissolution rate and subsequent absorption.

While extensive preclinical research has demonstrated the efficacy of MSNs for various BCS Class II and IV drugs, specific studies on the formulation of oleanolic acid with mesoporous silica nanoparticles are not extensively detailed in the available literature. However, the fundamental principles of MSN-based drug delivery suggest a strong potential for enhancing the bioavailability of oleanolic acid. By loading oleanolic acid into the porous structure of MSNs, the compound's crystalline state can be transformed into an amorphous one, bypassing the energy barrier required for dissolution of the crystal lattice.

General preclinical studies on other poorly soluble compounds have shown that MSN formulations can lead to significant improvements in oral bioavailability. For instance, a study on the model drug telmisartan demonstrated that its MSN formulation led to a relative bioavailability of 154.4 ± 28.4% in beagle dogs compared to the marketed product. The mechanism behind this enhancement is attributed to both improved drug dissolution and increased permeability across intestinal epithelial cells. It is hypothesized that a similar mechanism would apply to oleanolic acid, thereby improving its absorption and therapeutic efficacy.

Solid lipid nanoparticles (SLNs) are colloidal carriers made from physiological lipids that are solid at room temperature. They offer advantages such as high biocompatibility, biodegradability, and the ability to provide controlled drug release, making them an effective strategy for improving the oral bioavailability of lipophilic compounds.

Several preclinical studies have investigated the use of SLNs to deliver oleanolic acid. In one study, oleanolic acid-loaded SLNs were prepared using an improved emulsion-solvent evaporation method. These nanoparticles exhibited a mean diameter of 104.5 ± 11.7 nm, a zeta potential of -25.5 ± 1.8 mV, and a high encapsulation efficiency of 94.2 ± 3.9%. In vitro release studies showed a slow and sustained release of oleanolic acid at a rate of 4.88% per hour, following a zero-order release model.

Another study utilized the film-ultrasound dispersion technique to produce SLNs with a diameter distribution of 75 ± 20.3 nm and an encapsulation efficiency exceeding 97.81% japsonline.com. A different formulation prepared via the emulsion solvent evaporation method yielded optimized SLNs with a particle size of 312.9 ± 3.617 nm, a polydispersity index of 0.157 ± 0.014, and an encapsulation efficiency of 86.54 ± 1.818%. These SLNs significantly improved the solubility of oleanolic acid, showing a 16-fold increase in water and a 10-fold increase in phosphate-buffered saline (pH 6.8) compared to the free drug.

Table 2: Physicochemical Properties of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (SLNs)

Preparation Method Particle Size (nm) Encapsulation Efficiency (%) Key Finding Reference
Emulsion-Solvent Evaporation 104.5 ± 11.7 94.2 ± 3.9 Slow, zero-order in vitro release.
Film-Ultrasound Dispersion 75 ± 20.3 >97.81 High encapsulation efficiency achieved. japsonline.com

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. They are a well-established platform for improving drug bioavailability and targeting researchgate.net.

A liposomal formulation of oleanolic acid demonstrated a significant enhancement in oral bioavailability. In a preclinical study with rats, this formulation increased the maximum plasma concentration (Cmax) of oleanolic acid by 6.90-fold compared to commercial tablets, resulting in a relative bioavailability of 607.9% japsonline.com. Polyvinylpyrrolidone (PVP)-modified liposomes have also been developed to enhance solubility and bioavailability japsonline.com.

Nanoliposomes, which are liposomes in the nanometer size range, have also been investigated. Oleanolic acid-loaded nanoliposomes were prepared using a modified ethanol (B145695) injection method, resulting in particles with diameters between 110-200 nm and an encapsulation efficiency of over 85%. These nanoliposomes were coated with polyethylene glycol (PEG) to improve their stability and circulation time. The PEGylated liposomes showed slower in vitro drug release compared to the native compound, indicating potential for sustained delivery japsonline.com.

Lactoferrin, a natural iron-binding glycoprotein, has been used to create nanoparticles for drug delivery. These nanoparticles can enhance intestinal absorption and bioavailability.

A novel oleanolic acid nanoparticle system loaded into lactoferrin (OA-NPs-Lf) was developed to improve its oral absorption. These nanoparticles, prepared using nanoparticle albumin-bound technology, exhibited a spherical morphology with a particle size of 202.2 ± 8.3 nm, a positive zeta potential of +27.1 ± 0.32 mV, and a high encapsulation efficiency of 92.59% ± 3.24% japsonline.com. In vivo pharmacokinetic studies in Sprague Dawley rats showed that the oral administration of this lactoferrin-based nanodelivery system resulted in a relative bioavailability of 340.59% compared to the free drug japsonline.com. This demonstrates that lactoferrin nanoparticles are a promising strategy for enhancing the oral bioavailability of poorly soluble and poorly absorbed drugs like oleanolic acid japsonline.com.

Table 3: Characteristics and Performance of Oleanolic Acid-Loaded Lactoferrin Nanoparticles

Parameter Value Reference
Particle Size 202.2 ± 8.3 nm japsonline.com
Zeta Potential +27.1 ± 0.32 mV japsonline.com
Encapsulation Efficiency 92.59% ± 3.24% japsonline.com

Solid Dispersion Technologies

Solid dispersion is a technique where one or more active ingredients are dispersed in an inert carrier or matrix in the solid state. This approach is highly effective for improving the dissolution rate and bioavailability of poorly water-soluble drugs by converting the crystalline drug into an amorphous form japsonline.comnih.gov.

Hot-melt extrusion (HME) has been successfully applied to prepare an amorphous solid dispersion of oleanolic acid with the polymer PVP VA64. The resulting formulation dramatically improved the in vitro dissolution rate, with about 90% of the drug released within 10 minutes. A subsequent pharmacokinetic study in rats revealed that this solid dispersion (OA-PVP) significantly enhanced oral bioavailability. The area under the curve (AUC0–24) for OA-PVP was 3.0-fold higher than that of a physical mixture and 2.4-fold higher than a commercial tablet. The maximum plasma concentration (Cmax) was increased by 3.7-fold and 5.6-fold, respectively.

Another study explored solid dispersions of oleanolic acid with Poloxamer 188, Poloxamer 407, and γ-cyclodextrin. The solvent evaporation method proved most effective in increasing the dissolution profiles for all three polymers compared to the pure oleanolic acid solution nih.gov. An in vitro PAMPA study confirmed that these solid dispersions improved the passive permeation of oleanolic acid across a simulated barrier, which was attributed to the increased solubility from amorphization nih.gov.

Table 4: Pharmacokinetic Parameters of Oleanolic Acid Solid Dispersion (OA-PVP) in Rats

Formulation Cmax (ng/mL) AUC0–24 (ng·h/mL) Relative Bioavailability Increase Reference
OA-PVP Solid Dispersion 498.7 ± 120.8 1840 ± 381.8 2.4 to 3.0-fold
Physical Mixture (PM-PVP) ~135 ~613 -

Solvent Evaporation Methodologies

The solvent evaporation technique has been utilized to prepare solidified phospholipid complexes of oleanolic acid, aiming to improve its dissolution characteristics. In one study, an oleanolic acid-phospholipid complex (OA-PC) was prepared and subsequently solidified using fumed silica. This method aimed to address the inherent stickiness of phospholipid complexes, which can impede dissolution and complicate further formulation development researchgate.net.

Another investigation involved the preparation of a solidified phospholipid complex (OPCH) composed of an oleanolic acid-phospholipid complex (OPC) and hydroxyapatite (HA) through a simple solvent evaporation method. The rationale was to use the phospholipid complex to enhance the lipophilicity and the hydroxyapatite to improve the flowability of the complex nih.gov. This dual strategy resulted in a significant increase in both the water-solubility (nearly 15.3-fold) and n-octanol solubility (3.19-fold) of oleanolic acid compared to the pure drug nih.gov. The in vitro dissolution rate of the OPCH was found to be approximately 2.23 times higher than that of the oleanolic acid itself nih.gov.

FormulationSolubility Enhancement (Water)Solubility Enhancement (n-octanol)Dissolution Rate Increase (at 2h vs. OA)Reference
OPCH (OA-Phospholipid Complex with Hydroxyapatite)~15.3-fold3.19-fold~2.23-fold nih.gov

Hot Melt Extrusion Applications

Hot melt extrusion (HME) has emerged as an effective, solvent-free technique to enhance the bioavailability of poorly soluble drugs by producing amorphous solid dispersions (ASDs) utexas.edudrug-dev.comsigmaaldrich.com. In an ASD, the drug is molecularly dispersed within a polymer matrix, converting it from a crystalline to a more soluble amorphous state drug-dev.comsigmaaldrich.com.

For oleanolic acid, HME was employed to create an ASD using polyvinylpyrrolidone-vinyl acetate (B1210297) copolymer (PVP VA64) as the carrier. This process resulted in the successful preparation of an amorphous solid dispersion of oleanolic acid (OA-PVP) nih.govresearchgate.net. Characterization studies confirmed the amorphous state of oleanolic acid within the polymer. The resulting formulation dramatically increased the release rate of oleanolic acid compared to a physical mixture or a commercial tablet nih.govresearchgate.net. A subsequent pharmacokinetic study in rats demonstrated that the OA-PVP solid dispersion exhibited significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC), indicating enhanced oral bioavailability nih.govresearchgate.net. The improvement was attributed to the amorphous state of the drug and its fine dispersion within the hydrophilic carrier nih.govresearchgate.net.

FormulationCarrierKey FindingsPharmacokinetic Improvement (in rats)Reference
OA-PVPPVP VA64Amorphous state of OA achieved; dramatically increased dissolution rate.Higher AUC and Cmax compared to physical mixture and commercial tablet. nih.govresearchgate.net

Inclusion Complexation with Cyclodextrins

Inclusion complexation with cyclodextrins (CDs) is a widely used strategy to enhance the aqueous solubility of hydrophobic compounds nih.govbiosynth.com. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules like oleanolic acid nih.govviromii.com.

Studies have shown that oleanolic acid can form 1:1 inclusion complexes with β-cyclodextrin (β-CD) nih.gov. This complexation significantly improves its water solubility. Further research has explored the use of modified cyclodextrins to achieve even greater solubility enhancement. For instance, solid inclusion complexes of oleanolic acid with various amino-appended β-cyclodextrins were prepared and characterized nih.gov. These complexes demonstrated a dramatic promotion of the water solubility of oleanolic acid nih.gov. Similarly, hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have been identified as suitable candidates for forming stable complexes with oleanolic acid, leading to improved stability and applicability in aqueous systems viromii.commdpi.com.

Cyclodextrin TypeStoichiometryKey OutcomeReference
β-Cyclodextrin (β-CD)1:1Formation of water-soluble inclusion complex. nih.gov
Amino-appended β-Cyclodextrins2:1Dramatic promotion of water solubility. nih.gov
HP-β-CD & HP-γ-CD1:1Formation of stable complexes, improving solubility and stability. mdpi.com

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oil, surfactant, and a cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids researchgate.netisciii.es. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption, thereby enhancing the bioavailability of poorly water-soluble drugs pharmahealthsciences.net.

A SMEDDS formulation was developed to improve the oral bioavailability of oleanolic acid nih.govnih.gov. The formulation was optimized through solubility assays, compatibility tests, and the construction of pseudoternary phase diagrams. The developed oleanolic acid-loaded SMEDDS was evaluated in rats and compared to a conventional commercial tablet. The results were promising, showing a 5.07-fold increase in the oral bioavailability of oleanolic acid for the SMEDDS formulation nih.govnih.gov. This significant improvement is attributed to the enhanced solubility and the large interfacial area provided by the microemulsion, which facilitates drug absorption across the gastrointestinal tract nih.gov.

FormulationKey ComponentsBioavailability Enhancement (in rats)MechanismReference
OA-loaded SMEDDSOil, Surfactant, Cosurfactant5.07-fold increase compared to commercial tablet.Increased solubility and large surface area for absorption. nih.govnih.gov

Phospholipid Complexes

The formation of phospholipid complexes is another effective approach to enhance the oral bioavailability of poorly soluble phytoconstituents. By complexing with phospholipids, the drug's lipophilicity is increased, which can improve its permeability across biological membranes.

An oleanolic acid-phospholipid complex (OA-PLC) was prepared and evaluated for its physicochemical properties and pharmacokinetic characteristics in rats benthamdirect.comresearchgate.net. The formation of the complex was confirmed by various analytical techniques. The OA-PLC demonstrated a remarkable 300-fold increase in water solubility and a 1.2-fold increase in n-octanol solubility compared to pure oleanolic acid benthamdirect.comresearchgate.net. In pharmacokinetic studies, the Cmax of oleanolic acid from the complex was 1.18 µg/mL, compared to 0.47 µg/mL for the free drug. The AUC values were increased by 2.06 to 2.16 times, indicating a significant improvement in oral bioavailability benthamdirect.comresearchgate.net. In another study, a solidified phospholipid complex was prepared by a solvent evaporation method, which also aimed to enhance the dissolution rate of oleanolic acid nih.govresearchgate.net.

FormulationSolubility EnhancementPharmacokinetic Improvement (in rats)Reference
Oleanolic Acid-Phospholipid Complex (OA-PLC)300-fold in water; 1.2-fold in n-octanol.Cmax increased from 0.47 to 1.18 µg/mL; AUC increased 2.06-2.16 times. benthamdirect.comresearchgate.net

Prodrug Strategies Targeting Transporters

Prodrug design is a chemical approach that involves modifying a drug molecule to overcome physicochemical or pharmacokinetic barriers, such as poor permeability. The prodrug is then converted back to the active parent drug in vivo.

The human peptide transporter 1 (PepT1) is expressed in the small intestine and is responsible for the absorption of di- and tripeptides. Designing prodrugs that are recognized and transported by PepT1 is a promising strategy to improve the oral absorption of drugs with low permeability researchgate.net.

To enhance the oral bioavailability of oleanolic acid, various diester prodrugs were synthesized by conjugating the carboxylic acid group of oleanolic acid with the carboxylic acid group of different amino acids or dipeptides through a linker acs.orgacs.orgnih.gov. In one study, ethylene (B1197577) glycol was used as a linker. The resulting amino acid diester prodrugs were evaluated for their intestinal permeability using an in situ single-pass intestinal perfusion model in rats. Certain prodrugs showed significantly increased permeability compared to oleanolic acid, and this transport was inhibited by a typical PepT1 substrate, confirming the involvement of the transporter nih.gov. Pharmacokinetic studies revealed that the apparent bioavailability of the most successful prodrugs was increased by 2.04 to 2.21-fold compared to the parent drug acs.orgnih.gov.

In a subsequent study, propylene glycol was used as a linker, which is known for its lower toxicity. These propylene glycol-linked amino acid/dipeptide diester prodrugs also demonstrated enhanced permeability and affinity for PepT1. Pharmacokinetic evaluations in rats showed that the Cmax was enhanced up to 3.04-fold and the AUC was improved up to 3.55-fold compared to the oleanolic acid group nih.gov. These studies demonstrate that targeting the PepT1 transporter via a prodrug approach is a viable strategy for significantly improving the oral bioavailability of oleanolic acid acs.orgnih.gov.

Prodrug StrategyLinkerKey FindingsBioavailability Enhancement (in rats)Reference
Ethylene glycol-linked amino acid diester prodrugsEthylene glycolIncreased intestinal permeability via PepT1.Apparent bioavailability increased 2.04-2.21-fold. acs.orgnih.gov
Propylene glycol-linked amino acid/dipeptide diester prodrugsPropylene glycolEnhanced permeability and affinity for PepT1.Cmax enhanced up to 3.04-fold; AUC improved up to 3.55-fold. nih.gov

Strategies for Inhibition of Metabolism

The metabolism of oleanolic acid is a significant contributor to its low bioavailability. nih.govresearchgate.net Consequently, strategies aimed at inhibiting its metabolic breakdown in the body have been a focal point of preclinical investigations. The primary enzymes responsible for the metabolism of many xenobiotics, including oleanolic acid, are the cytochrome P450 (CYP) isozymes.

The cytochrome P450 system, particularly the CYP3A subfamily, is heavily involved in the metabolism of oleanolic acid in the intestine and liver. nih.govresearchgate.net Modulation of these enzymes, therefore, presents a viable strategy to increase the bioavailability of oleanolic acid. This can be achieved by co-administering oleanolic acid with agents that inhibit the activity of these specific CYP isozymes.

Preclinical studies have demonstrated the effectiveness of this approach. For instance, the co-administration of ketoconazole, a known inhibitor of CYP3A, with a solidified phospholipid complex of oleanolic acid (OPCH) was investigated in rats. nih.govresearchgate.net This combination led to a significant increase in the oral bioavailability of oleanolic acid. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were markedly elevated compared to the administration of oleanolic acid alone or the OPCH formulation without the CYP3A inhibitor. nih.govresearchgate.net Specifically, the Cmax increased from 59.5 ng/mL for oleanolic acid alone to 131.3 ng/mL when administered as OPCH with ketoconazole. nih.govresearchgate.net Similarly, the AUC0-24h saw a substantial increase from 259.6 ng·h/mL to 707.7 ng·h/mL. nih.govresearchgate.net These findings underscore the critical role of CYP3A-mediated metabolism in the low oral bioavailability of oleanolic acid and highlight the potential of CYP3A inhibition as a bioavailability enhancement strategy. nih.govresearchgate.net

Interestingly, research has also shown that oleanolic acid itself can act as an inhibitor of certain CYP isozymes. nih.govresearchgate.net In studies using human liver microsomes, oleanolic acid was found to competitively inhibit CYP3A4-catalyzed midazolam 1-hydroxylation with an IC50 value of 78.9 µM and a Ki value of 41.0 µM. nih.govresearchgate.net It also demonstrated inhibitory effects on CYP1A2. nih.govresearchgate.net This suggests a potential for oleanolic acid to be involved in drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. nih.govresearchgate.net

The following table summarizes the pharmacokinetic parameters from a preclinical study investigating the effect of CYP3A inhibition on the bioavailability of oleanolic acid.

Treatment GroupCmax (ng/mL)AUC0-24h (ng·h/mL)
Oleanolic Acid Alone59.5259.6
OPCH Alone78.7306.6
OPCH with Ketoconazole131.3707.7

This table presents data from a preclinical pharmacokinetic study in rats, demonstrating the impact of a solidified phospholipid complex of oleanolic acid (OPCH) and the co-administration of a CYP3A inhibitor (ketoconazole) on the maximum plasma concentration (Cmax) and the area under the curve (AUC0-24h) of oleanolic acid. nih.govresearchgate.net

Further research has also indicated that oleanolic acid can modulate the expression of CYP3A4 and CYP2B6. mdpi.com It has been shown to reverse the rifampicin-induced increase in CYP3A4-mediated drug metabolism by reducing the inducible forms of CYP3A4 and CYP2B6 mRNA and protein. mdpi.com This suggests that oleanolic acid may help mitigate undesirable interactions between drugs that are transcriptional inducers of CYP450 and co-administered medications. mdpi.com

Future Directions in Oleanolic Acid Research

Elucidation of Novel Molecular Targets and Pathways

While numerous signaling pathways affected by oleanolic acid have been identified, a deeper understanding of its molecular interactions is crucial for targeted therapeutic development. Future research will likely focus on identifying novel protein binding partners and unraveling the intricate networks through which oleanolic acid exerts its effects. nih.gov

Key areas of investigation include:

Phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) Signaling: Oleanolic acid and its derivatives have been shown to inhibit this critical pathway in a dose-dependent manner, impacting cell growth, proliferation, and survival. srce.hr Further studies are needed to pinpoint the direct and indirect interactions within this cascade.

Janus kinase/signal transducers and activators of transcription (JAK/STAT) Pathway: Inhibition of the JAK2/STAT3 signaling pathway by oleanolic acid has been implicated in its ability to suppress cancer cell stemness and reverse chemoresistance. mdpi.com Elucidating the precise mechanism of this inhibition could lead to new strategies for combating cancer recurrence.

MAPK Signaling Pathways (ERK, JNK, p38): Oleanolic acid has been shown to modulate various MAPK pathways, which are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. nih.gov Dissecting the differential effects of oleanolic acid on these pathways in various cell types will be critical.

Nuclear Factor-kappa B (NF-κB) Signaling: The anti-inflammatory effects of oleanolic acid are largely attributed to its inhibition of the NF-κB pathway. mdpi.com Identifying the specific upstream and downstream targets of oleanolic acid within this pathway will provide a more detailed understanding of its anti-inflammatory action.

Development of Advanced In Vitro and In Vivo Preclinical Models

To better predict the clinical efficacy of oleanolic acid and its derivatives, the development and utilization of more sophisticated preclinical models are essential. These models can provide a more accurate representation of human physiology and disease, bridging the gap between basic research and clinical application.

Advanced In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions found in tissues. youtube.comyoutube.com These models are invaluable for studying the effects of oleanolic acid on tumor microenvironments and tissue-specific responses. youtube.com

Co-culture Systems: To investigate the impact of oleanolic acid on intercellular communication, co-culture systems involving different cell types (e.g., cancer cells and immune cells) can be employed. This allows for the study of paracrine signaling and the compound's influence on the tumor microenvironment.

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a powerful tool in preclinical cancer research. e-crt.orgyoutube.com These models better preserve the heterogeneity and microenvironment of the original tumor, offering a more predictive platform for evaluating the anti-cancer effects of oleanolic acid. e-crt.orgnih.govnih.gov

Humanized Mouse Models: For studying the immunomodulatory effects of oleanolic acid, humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, provide a valuable in vivo system. These models allow for the investigation of interactions between oleanolic acid, the human immune system, and disease processes.

Disease-Specific Animal Models: Continued use and refinement of animal models that accurately recapitulate specific human diseases, such as testosterone-induced androgenetic alopecia models or diet-induced obesity models, will be crucial for evaluating the therapeutic potential of oleanolic acid in various pathological conditions. researchgate.netnih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, offers a systems-level understanding of the biological effects of oleanolic acid. By simultaneously analyzing thousands of metabolites or proteins, researchers can identify novel biomarkers, elucidate mechanisms of action, and gain a more holistic view of the compound's impact. nih.gov

Metabolomics:

Metabolomic studies have been instrumental in revealing the metabolic pathways modulated by oleanolic acid. For instance, untargeted metabolomics using ultrahigh-performance liquid chromatography-mass spectrometry (UHPLC-MS) has been employed to investigate the compound's effects on liver metabolism, identifying alterations in bile acid, amino acid, and energy metabolism. nih.govfrontiersin.orgresearchgate.net Targeted metabolomics has also been used to profile neurotransmitter changes in different brain regions of spontaneously hypertensive rats treated with oleanolic acid, providing insights into its neuroprotective mechanisms. nih.gov

Proteomics:

Proteomic analyses have been used to identify the protein binding partners and signaling networks affected by oleanolic acid and its derivatives. nih.gov By combining affinity purification with mass spectrometry, researchers have identified numerous candidate binding proteins, revealing that these compounds act on a network of proteins to elicit their pharmacological activity. nih.gov Proteomics can also shed light on the mechanisms underlying the synergistic effects of oleanolic acid with other compounds. frontiersin.org

Multi-Omics Integration:

The integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics) provides a more comprehensive and powerful approach to understanding the complex biological effects of oleanolic acid. nih.gov By combining these different layers of biological information, researchers can construct more detailed molecular pathways and networks, leading to a deeper understanding of the compound's mechanisms of action and the identification of novel therapeutic targets. nih.gov

Rational Design of Next-Generation Oleanolic Acid Derivatives with Optimized Activities

While oleanolic acid possesses a broad spectrum of biological activities, its therapeutic potential can be further enhanced through rational drug design and the synthesis of novel derivatives. By modifying the core structure of oleanolic acid, researchers can optimize its potency, selectivity, and pharmacokinetic properties. nih.gov

The following table summarizes selected examples of rationally designed oleanolic acid derivatives and their optimized activities:

Derivative ClassModification StrategyOptimized ActivityReference
Indole (B1671886) Derivatives Introduction of indole moietiesEnhanced anti-inflammatory effects nih.gov
CDDO-Imidazolide (CDDO-Im) Modification of the A and C ringsPotent anti-inflammatory and anti-cancer activities nih.gov
OA-Amino Acid Conjugates Conjugation with amino acidsImproved hydrophilicity and cytotoxicity nih.gov
Bromoacetoxyimine Derivative Acylation with bromoacetic acidIncreased anti-proliferative and cytotoxic effects against melanoma cells mdpi.com

Future efforts in this area will likely involve computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of next-generation derivatives with improved therapeutic profiles.

Refinement of Bioavailability Enhancement Strategies for Research Efficacy

A significant challenge in the therapeutic application of oleanolic acid is its poor water solubility and low bioavailability. ecancer.org To overcome this limitation, various formulation strategies have been developed to enhance its delivery and efficacy.

The following table outlines several approaches to improve the bioavailability of oleanolic acid:

StrategyDescriptionOutcomeReference
Nanoparticle Formulations Encapsulation of oleanolic acid in polymeric nanoparticles (e.g., PLGA)Controlled release and potential for targeted delivery nih.gov
Lipid-Based Delivery Systems Formulation into liposomes, nanoemulsions, or solid lipid nanoparticlesImproved solubility and absorption mdpi.com
Cyclodextrin Complexes Formation of inclusion complexes with cyclodextrinsEnhanced water solubility and stability nih.gov
Co-administration with Bioenhancers Use of agents that inhibit metabolic enzymes (e.g., cytochrome P450) or enhance permeabilityIncreased systemic exposure nih.gov

Future research will focus on refining these strategies and developing novel delivery systems to further improve the pharmacokinetic profile of oleanolic acid, thereby maximizing its therapeutic potential in preclinical and, ultimately, clinical settings.

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

Investigating the synergistic effects of oleanolic acid with other bioactive compounds holds significant promise for developing more effective therapeutic strategies. Combination therapies can potentially enhance efficacy, reduce required doses, and overcome drug resistance.

Preclinical studies have already demonstrated the synergistic potential of oleanolic acid in various contexts:

With Ursolic Acid: The combination of oleanolic acid and its isomer, ursolic acid, has shown synergistic antiproliferative effects on melanoma cell lines. srce.hrnih.gov This combination has also been explored for its antimicrobial and immunostimulatory activities. nih.gov

With Curcumin (B1669340): Oleanolic acid-coated curcumin nanoparticles have been developed to enhance the efficacy of curcumin in preventing gastric ulcers, demonstrating synergistic anti-inflammatory and antioxidant effects. frontiersin.org

With Conventional Drugs: Oleanolic acid has been shown to restore drug sensitivity in sorafenib-resistant hepatocellular carcinoma cells, suggesting its potential as an adjunct therapy to overcome chemoresistance. ecancer.orgnih.gov In the context of diabetes, combination therapy with metformin (B114582) has shown to significantly improve glucose and insulin (B600854) levels compared to monotherapy. elsevierpure.com

Future research should continue to explore novel combinations of oleanolic acid with other natural compounds and conventional drugs in a variety of preclinical models to identify synergistic interactions that can be translated into more effective therapeutic interventions.

Q & A

Q. What are the key physicochemical properties of oleanolic acid hydrate, and how do they influence experimental design?

this compound (C₃₀H₄₈O₃·H₂O) is a pentacyclic triterpenoid with low water solubility (~0.15 µg/mL at 25°C), which complicates bioavailability in pharmacological studies . Its hydrophobic nature necessitates formulation strategies such as co-solvents (e.g., DMSO), cyclodextrin complexes, or nanoemulsions for in vitro and in vivo assays. Researchers must verify purity (≥97% by HPLC) and hydrate stability (via thermogravimetric analysis) to avoid confounding results .

Q. How should researchers safely handle this compound in laboratory settings?

According to GHS classification, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319) . Safe practices include:

  • Using PPE (nitrile gloves, lab coats, safety goggles).
  • Conducting experiments in a fume hood to minimize inhalation of particulates (P271).
  • Storing the compound in airtight containers under dry conditions (P403+P233) .

Q. What are the standard protocols for validating the biological activity of this compound in vitro?

  • Antiviral assays : Use plaque reduction assays (e.g., against HSV-1 or HBV) with EC₅₀ calculations via dose-response curves .
  • Anticancer activity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), ensuring solubility in culture media via pre-dissolution in DMSO (<0.1% final concentration) .
  • Hepatoprotective studies : Induce liver damage in rodents with CCl₄ or acetaminophen, then measure ALT/AST levels post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer mechanisms of this compound across studies?

Discrepancies in mechanisms (e.g., apoptosis vs. autophagy induction) may arise from differences in:

  • Cell lines : Genetic heterogeneity affects drug response (e.g., p53 status in apoptosis pathways).
  • Dosage : Low doses (≤10 µM) may trigger cytostatic effects, while higher doses (>50 µM) induce cytotoxicity .
  • Formulation : Solubility enhancers (e.g., PEGylated liposomes) alter pharmacokinetics and intracellular uptake .
    To address contradictions, replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validate findings with orthogonal assays (e.g., flow cytometry + Western blotting) .

Q. What methodologies optimize the bioavailability of this compound for oral administration?

  • Self-microemulsifying drug delivery systems (SMEDDS) : Optimize mixtures of oil (Labrafil®), surfactant (Tween-80), and co-surfactant (Transcutol®) via pseudoternary phase diagrams. SMEDDS can increase bioavailability by 5.07-fold compared to conventional tablets .
  • Liposomal encapsulation : Use ethanol injection methods to prepare PEGylated liposomes, achieving >98% drug loading and sustained release (t₁/₂ = 8.2 hrs) . Validate stability under simulated gastrointestinal conditions (pH 1.2–7.4) .

Q. How can researchers design experiments to isolate the effects of this compound from its metabolites?

  • Pharmacokinetic profiling : Administer this compound orally to rodents, then collect plasma at timed intervals. Quantify parent compound and metabolites (e.g., oleanolic acid glucuronide) using LC-MS/MS with a C18 column and ESI ionization .
  • Metabolite inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to suppress hepatic metabolism and correlate outcomes with parent compound concentrations .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?

  • Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • ANOVA with post hoc tests : Compare multiple treatment groups (e.g., control vs. 10 µM vs. 50 µM) using Tukey’s HSD to control for Type I errors .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Quality control (QC) : Perform HPLC-UV analysis (C18 column, λ = 210 nm) to confirm purity and hydrate content.
  • Standard reference materials : Use NIST-traceable standards for calibration.
  • Replication : Include triplicate assays per batch and report inter-batch coefficients of variation (CV < 15%) .

Reporting and Reproducibility

Q. What details must be included in the "Methods" section to ensure reproducibility of this compound studies?

  • Synthesis/purification : Describe recrystallization solvents (e.g., methanol-water) and drying conditions (vacuum oven at 40°C).
  • Formulation : Specify excipients, ratios, and homogenization parameters (e.g., probe sonication at 20 kHz for 5 min).
  • Animal studies : Adhere to ARRIVE guidelines—detail strain, age, dosing regimen, and ethical approval .

Q. How can researchers validate computational models predicting this compound-protein interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1NLP for HIV-1 protease). Validate predictions with SPR or ITC binding assays .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.5 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.